molecular formula C17H20N2O4S2 B2485861 Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1797618-03-1

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2485861
CAS No.: 1797618-03-1
M. Wt: 380.48
InChI Key: BSEUXIUXGLOOEE-UHFFFAOYSA-N
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Description

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of a piperidine ring, thiophene ring, and sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl N-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-17(20)18-14-4-6-15(7-5-14)25(21,22)19-10-8-13(9-11-19)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEUXIUXGLOOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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